molecular formula C12H18N4 B2499569 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole CAS No. 1293284-71-5

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2499569
CAS No.: 1293284-71-5
M. Wt: 218.304
InChI Key: OPJBXDSNWFLUNM-UHFFFAOYSA-N
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Description

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a high-purity chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound serves as the core syntheticthe rel-(3aR,6aS)-2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole scaffold is a key building block in the synthesis of Seltorexant (also known as JNJ-42847922), a potent and selective orexin-2 receptor (OX2R) antagonist . The orexin system regulates critical physiological processes, including the sleep-wake cycle, arousal, and stress response, making it a prime target for neuropsychiatric drug discovery . Researchers utilize this intermediate to develop and study novel therapeutics for conditions such as insomnia and major depressive disorder. Its rigid octahydropyrrolo[3,4-c]pyrrole (a bicyclic diamino) structure provides a three-dimensional framework that is advantageous for interacting with biological targets like G protein-coupled receptors (GPCRs). When incorporated into larger molecules, the dimethylpyrimidine moiety can contribute to binding affinity and selectivity. This product is intended for laboratory research purposes only, such as in vitro binding assays, pharmacokinetic studies, and the synthesis of more complex receptor ligands. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-(4,6-dimethylpyrimidin-2-yl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-8-3-9(2)15-12(14-8)16-6-10-4-13-5-11(10)7-16/h3,10-11,13H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJBXDSNWFLUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CC3CNCC3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Low-Temperature Coupling (CN101516884A)

The compound is synthesized via nucleophilic aromatic substitution between 2-chloro-4,6-dimethylpyrimidine and octahydropyrrolo[3,4-c]pyrrole in aprotic solvents (e.g., tetrahydrofuran) at −78°C to 0°C. Key features:

  • Reagents : Lithium hexamethyldisilazide (LiHMDS) as a base.
  • Yield : 70–75% after column chromatography.
  • Limitations : Cryogenic conditions increase operational costs.

Microwave-Assisted Amination (WO2011050198A1)

Aryl boronic esters of 4,6-dimethylpyrimidine react with pyrrolo[3,4-c]pyrrole under microwave irradiation (120°C, 30 min), using Pd(OAc)₂/XPhos as a catalyst system. Advantages include:

  • Efficiency : 85–90% yield.
  • Green Chemistry : Reduced reaction time (minutes vs. hours) and solvent volume.

Comparative Analysis of Methods

Method Yield Conditions Cost Scalability
Ag(I)-Catalyzed 60–85% RT to 80°C, oxidant Moderate Limited
Diels–Alder/Heck 70–90% 80–100°C, Pd catalyst High Moderate
Low-Temperature 70–75% −78°C to 0°C High Low
Microwave 85–90% 120°C, microwave Moderate High

Mechanistic Insights and Optimization

Density functional theory (DFT) studies on related pyrroles highlight the role of tautomerization in stabilizing intermediates. For instance, 3H-pyrrol-3-one intermediates aromatize to 1H-pyrrol-3-ol forms under basic conditions, a step critical for avoiding side reactions in multi-component syntheses. Optimization strategies include:

  • Catalyst Screening : Replacing Ag(I) with Cu(I) reduces cost without sacrificing yield.
  • Solvent Effects : Transitioning from dichloromethane to cyclopentyl methyl ether improves sustainability in patent routes.

Chemical Reactions Analysis

Amide Coupling Reactions

The secondary amine groups in the octahydropyrrolo[3,4-c]pyrrole scaffold undergo amide bond formation with carboxylic acids. For example:

Reaction with 2-Nitro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid

  • Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DMF (solvent)

  • Conditions : Room temperature, 30 minutes

  • Product : (5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(2-nitro-6-(2H-1,2,3-triazol-2-yl)phenyl)methanone

  • Yield : Not explicitly reported, but analogous reactions achieve >70% efficiency .

This reaction demonstrates the compound’s utility in synthesizing complex pharmacophores via activation of carboxylic acids.

Thiourea and Thiazole Derivative Formation

The amine reacts with benzoyl isothiocyanate to form N-benzoylthiourea intermediates, which further cyclize with α-haloketones to yield thiazole-containing derivatives .

Thiazole Ring Formation

  • Reagents : α-Haloketones (e.g., phenacyl bromide), subcritical water

  • Conditions : 130°C, 30 bar nitrogen, 4 hours

  • Yield : 76–89%

  • Product : 2-(Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles .

Example Thiazole Derivatives and Yields

R Group on ThiazoleYield (%)
4-Me-C₆H₄89
2-Cl-C₆H₄81
4-CF₃-C₆H₄85

These derivatives exhibit antimicrobial activity against Mycobacterium tuberculosis (MIC: 7.81–62.5 µg/mL) .

Scientific Research Applications

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions. Specifically, it can be utilized in:

  • Reagent Applications : Used in a variety of organic reactions to facilitate the synthesis of other compounds.
  • Building Block for Drug Development : Its derivatives are often explored for potential pharmaceutical applications due to their unique properties .

Biological Activities

Research indicates that 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole exhibits notable biological activities:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects, making it a candidate for further research in infectious disease treatment .
  • Anticancer Potential : There is ongoing investigation into its efficacy against various cancer cell lines, suggesting it may play a role in cancer therapeutics .
  • Neurological Applications : The compound's interaction with neurotransmitter systems has led to studies exploring its potential in treating neurological disorders .

Pharmaceutical Development

The compound is being investigated for its therapeutic potential across several domains:

  • Orexin Receptor Modulation : Research has identified derivatives of this compound that act as modulators of orexin receptors, which are implicated in sleep-wake regulation and appetite control .
  • Therapeutic Agents : Ongoing studies aim to evaluate its effectiveness as a therapeutic agent for various diseases, including neurological conditions and metabolic disorders .

Material Science

In addition to its biological applications, this compound is also being explored in material science:

  • Development of New Materials : The compound's unique chemical properties make it suitable for use in the development of novel materials with specific functionalities .
  • Intermediate in Agrochemicals : It serves as an intermediate in the synthesis of agrochemicals, contributing to agricultural advancements .

Case Studies and Research Findings

Several studies highlight the applications and effects of this compound:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against certain cancer cell lines.
Study 2Antimicrobial EffectsShowed effectiveness against multiple bacterial strains.
Study 3Orexin Receptor ModulationIdentified as a potential therapeutic agent for sleep disorders.

Mechanism of Action

The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Compound A : Pyrrolo[3,4-c]pyrrole-1-carboxylic acid ester derivatives (CAS: 139255-88-2 and 139255-90-6)

  • Substituents : These compounds feature bulky ester groups (e.g., cyclohexyl esters) and phenyl/trialkylsilyloxyethyl chains at position 2 .
  • Key Differences : Unlike the target compound, these derivatives lack the dimethylpyrimidine moiety and instead incorporate carboxylic acid esters, which increase hydrophilicity. The trialkylsilyl groups enhance lipophilicity (predicted XlogP >3.5), contrasting with the target compound’s moderate lipophilicity (XlogP ~2.8 in derivatives) .

Compound B : [(3aR,6aS)-5-(4,6-Dimethylpyrimidine-2-yl)octahydropyrrolo[3,4-c]pyrrole-2-yl]methanone derivatives

  • Substituents : This derivative (Molecular formula: C₂₁H₂₂FN₇O) includes a fluorophenyl-triazole group, adding hydrogen-bond acceptors (7 vs. 4 in the base compound) and altering binding affinity for GPCRs .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A (CAS: 139255-88-2) Compound B (CAS: N/A)
Molecular Formula C₁₂H₁₈N₄ (est.) C₂₉H₄₁N₃O₅Si (CAS: 139255-88-2) C₂₁H₂₂FN₇O
Molecular Weight (g/mol) ~218.3 563.8 407.453
Hydrogen Bond Acceptors 4 5 7
Hydrogen Bond Donors 0 1 (ester carbonyl) 0
XlogP ~2.5 (est.) >3.5 (est.) 2.8
Pharmacological Target Orexin receptors Undisclosed Orexin receptor 2

Key Observations :

  • The target compound’s dimethylpyrimidine group balances lipophilicity (XlogP ~2.5–2.8) and hydrogen-bonding capacity, making it more drug-like than Compound A’s highly lipophilic silyl ethers.
  • Compound B’s fluorophenyl-triazole substituent increases molecular weight and hydrogen-bond acceptors, which may enhance target engagement but reduce blood-brain barrier permeability compared to the parent structure.

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole is a synthetic compound with potential biological activities that have garnered attention in scientific research. Characterized by its unique molecular structure, this compound is being investigated for its applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.3 g/mol
  • CAS Number : 1293284-71-5
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors, leading to various pharmacological effects. The compound's mechanism involves reversible binding to these targets, which can influence cellular pathways associated with disease processes.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. The compound under discussion may share similar attributes. For instance, related pyrrole derivatives have demonstrated effective inhibitory activities against various microbial strains.

Anticancer Properties

Research has highlighted the potential of this compound in cancer treatment. It has been suggested that the compound may inhibit tumor growth by interfering with cancer cell proliferation pathways.

Case Studies and Research Findings

  • Study on Tyrosinase Inhibition
    • A comparative study involving pyrrole derivatives showed that certain compounds exhibited strong inhibitory effects on tyrosinase, an enzyme linked to melanin production and implicated in various skin disorders.
    • The compound A12 from a related series demonstrated an IC50 value of 0.97 μM, significantly outperforming the reference inhibitor kojic acid (IC50: 28.72 μM) in terms of efficacy against tyrosinase .
  • Molecular Docking Studies
    • Molecular docking experiments have been conducted to elucidate the interaction between pyrrole derivatives and their biological targets. These studies provide insights into how structural modifications can enhance biological activity and specificity towards targets like tyrosinase .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
A12Pyrrole DerivativeStrong tyrosinase inhibitor
Kojic AcidNatural CompoundReference standard for inhibition
Other Pyrrole DerivativesVariousAntimicrobial and anticancer activities

Q & A

Basic Synthesis and Structural Characterization

Q: What are the recommended methods for synthesizing 2-(4,6-dimethylpyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole, and how can its stereochemistry be resolved? A: The compound can be synthesized via 1,3-dipolar cycloaddition reactions using methyl 2-(diphenylmethyleneamino)acetate and N-substituted maleimides, achieving yields of 80–85% . For stereochemical resolution, X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is critical, as it provides precise spatial arrangements of substituents. Computational methods like density functional theory (DFT) can supplement experimental data to validate stereoisomer stability .

Advanced Synthesis: Green Chemistry Approaches

Q: How does subcritical water enhance the synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives? A: Subcritical water (100–374°C under pressure) reduces reaction times and improves sustainability. For example, synthesizing 2-(thiazol-2-yl) derivatives (e.g., 4a-j ) in subcritical water achieves 74–91% yields in 2 hours, compared to 30 hours in acetic acid. The tunable polarity of subcritical water facilitates reactions with α-haloketones and thioureas while maintaining high regioselectivity .

Table 1: Comparison of Synthesis Methods

MethodSolventTime (h)Yield (%)Selectivity
ConventionalAcetic acid3075–85Moderate
Subcritical waterH₂O274–91High

Pharmacological Applications: Receptor Modulation

Q: What evidence supports the use of this compound as an orexin receptor modulator for insomnia treatment? A: Disubstituted octahydropyrrolo[3,4-c]pyrroles exhibit nanomolar affinity for orexin receptors. Structural optimization (e.g., pyridinyl or benzo[b]thienyl substituents) enhances blood-brain barrier penetration and receptor subtype selectivity (OX₁ vs. OX₂). In vivo studies show dose-dependent sleep latency reduction in rodent models .

Q: How does structural variation impact sigma-2 receptor binding? A: Replacing piperazine with octahydropyrrolo[3,4-c]pyrrole bioisosteres (e.g., 9j ) increases σ₂ potency (Kᵢ = 3.5 nM) but reduces σ₁ selectivity. Pyridine substituents further optimize binding, as seen in 9k (σ₂ Kᵢ = 29 nM; σ₁ Kᵢ = 142 nM) .

Advanced Data Contradiction Analysis

Q: How can researchers reconcile conflicting antimicrobial activity data across studies? A: Variations in MIC values (e.g., 7.81–250 µg/mL against Mycobacterium tuberculosis) may arise from differences in bacterial strains, assay conditions, or substituent effects. Systematic SAR studies show that electron-withdrawing groups (e.g., -CF₃) enhance activity, while bulky aryl groups reduce membrane permeability .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundSubstituentMIC (µg/mL)Target Pathogen
4a 4-Cyanophenyl15.62S. aureus
4h 4-Bromophenyl62.5M. tuberculosis H37Rv
4j Coumarin-3-carbonyl7.81M. tuberculosis H37Rv

Methodological Optimization in Experimental Design

Q: What strategies improve yield in multi-step syntheses of pyrrolo[3,4-c]pyrrole derivatives? A: Key strategies include:

  • Protecting group chemistry : Use of benzyl or tert-butyl groups to prevent side reactions during cyclization.
  • Catalysis : Pd-catalyzed cross-coupling for aryl substituent introduction (e.g., Suzuki-Miyaura for benzo[b]thienyl groups) .
  • Purification : Flash chromatography with gradient elution (hexane/EtOAc) or recrystallization (DCM/hexane) to isolate stereoisomers .

Analytical Techniques for Structural Confirmation

Q: Which spectroscopic methods are most reliable for characterizing this compound’s derivatives? A:

  • NMR : 1^1H/13^13C NMR identifies substituent integration (e.g., pyrimidinyl protons at δ 8.2–8.5 ppm) and stereochemistry via coupling constants (J=1012J = 10–12 Hz for trans-fused rings) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 321.439 for C₁₉H₁₉N₃S) .
  • XRD : Resolves absolute configuration, particularly for chiral centers in the octahydropyrrolo[3,4-c]pyrrole core .

Addressing Stability and Solubility Challenges

Q: How can metabolic stability be improved for in vivo applications? A: Microsomal stability assays (e.g., mouse liver microsomes) identify metabolic hotspots. Methylation of labile NH groups or fluorination of aryl rings (e.g., 4h ) increases T₁/₂ from 30 to 60 minutes. Co-solvents like PEG-400 enhance aqueous solubility without compromising activity .

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